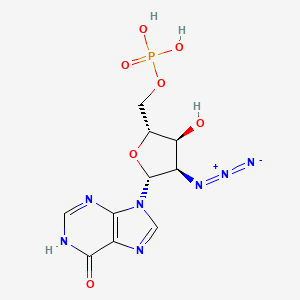
5'-Inosinic acid, 2'-azido-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Inosinic acid, 2’-azido-2’-deoxy- is a modified nucleotide that contains an azido group at the 2’ position of the ribose sugar. This compound is a derivative of inosinic acid, which is a purine nucleotide. The azido modification introduces unique chemical properties that make it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, 2’-azido-2’-deoxy- typically involves the introduction of an azido group to the 2’ position of the ribose sugar in inosinic acid. This can be achieved through a series of chemical reactions, including:
Protection of Hydroxyl Groups: The hydroxyl groups of inosinic acid are protected using silyl or acyl protecting groups.
Azidation: The protected inosinic acid is treated with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group at the 2’ position.
Deprotection: The protecting groups are removed to yield 5’-Inosinic acid, 2’-azido-2’-deoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Inosinic acid, 2’-azido-2’-deoxy- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, or other suitable reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Reduction: Formation of 2’-amino-2’-deoxy-inosinic acid.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazole-containing compounds.
Wissenschaftliche Forschungsanwendungen
5’-Inosinic acid, 2’-azido-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for various chemical reactions.
Biology: Utilized in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in drug development and as a tool for studying biological processes.
Industry: Employed in the production of nucleic acid-based materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5’-Inosinic acid, 2’-azido-2’-deoxy- involves its incorporation into nucleic acids, where the azido group can participate in various chemical reactions. The azido group can be reduced to an amine, allowing for further modifications. The compound can also undergo cycloaddition reactions, forming stable triazole linkages that can be used to study nucleic acid interactions and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Azido-2’-deoxyadenosine: Another azido-modified nucleotide with similar chemical properties.
2’-Azido-2’-deoxycytidine: A cytidine analog with an azido group at the 2’ position.
2’-Azido-2’-deoxyuridine: A uridine analog with an azido group at the 2’ position.
Uniqueness
5’-Inosinic acid, 2’-azido-2’-deoxy- is unique due to its specific structure and the presence of the azido group at the 2’ position of the ribose sugar. This modification imparts distinct chemical properties that make it valuable for various scientific applications, particularly in the study of nucleic acids and their interactions.
Eigenschaften
CAS-Nummer |
65048-09-1 |
|---|---|
Molekularformel |
C10H12N7O7P |
Molekulargewicht |
373.22 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |
InChI-Schlüssel |
VSMCSSABENEADJ-QYYRPYCUSA-N |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)

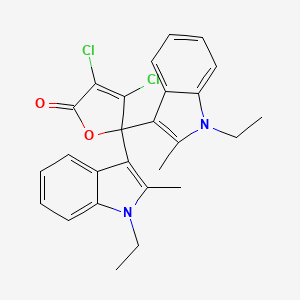
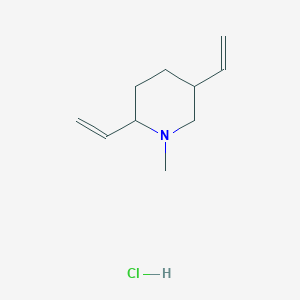
![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
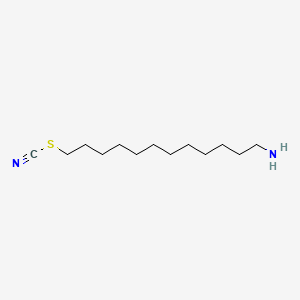
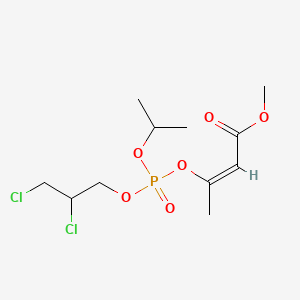
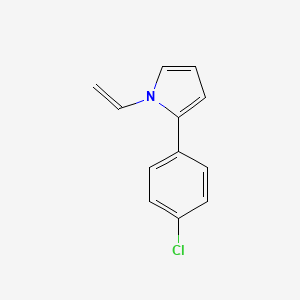
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
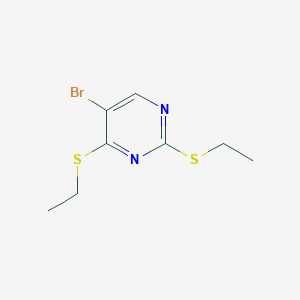
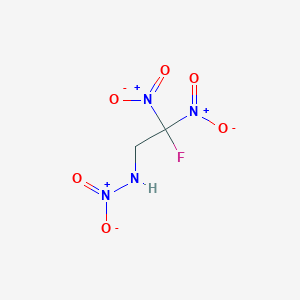
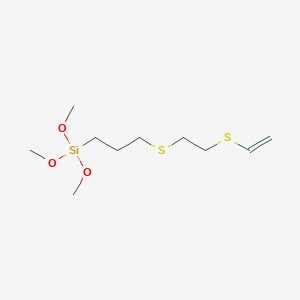
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
